3,3'-((2,3-dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
CAS No.: 883085-90-3
Cat. No.: VC7626253
Molecular Formula: C23H26N2O6
Molecular Weight: 426.469
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883085-90-3 |
|---|---|
| Molecular Formula | C23H26N2O6 |
| Molecular Weight | 426.469 |
| IUPAC Name | 3-[(2,3-dimethoxyphenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one |
| Standard InChI | InChI=1S/C23H26N2O6/c1-12-10-15(26)19(22(28)24(12)3)18(14-8-7-9-17(30-5)21(14)31-6)20-16(27)11-13(2)25(4)23(20)29/h7-11,18,26-27H,1-6H3 |
| Standard InChI Key | HPZUSGXGZCSUQO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=O)N1C)C(C2=C(C(=CC=C2)OC)OC)C3=C(C=C(N(C3=O)C)C)O)O |
Introduction
3,3'-((2,3-Dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a complex organic compound belonging to the class of pyridine derivatives. It is characterized by its unique structural features, which include two pyridinone moieties connected by a methylene bridge. This compound has garnered significant interest in medicinal chemistry due to its potential anti-inflammatory and analgesic properties.
Synthesis of 3,3'-((2,3-Dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
The synthesis of this compound typically involves a one-pot condensation reaction using readily available starting materials such as 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one and dimethylformamide dimethylacetal. The reaction conditions often require elevated temperatures and may utilize solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.
Synthesis Conditions
| Parameter | Description |
|---|---|
| Starting Materials | 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one, dimethylformamide dimethylacetal |
| Reaction Type | One-pot condensation reaction |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Elevated temperatures |
Biological Activities and Applications
Preliminary studies indicate that 3,3'-((2,3-dimethoxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) may exhibit anti-inflammatory and analgesic effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.
Biological Activities
| Activity | Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes |
| Analgesic | Reduction in prostaglandin synthesis |
Future Research Directions
-
Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) properties.
-
Toxicity Assessments: Conduct thorough toxicity evaluations to ensure safety for potential therapeutic applications.
-
Clinical Trials: Design and execute clinical trials to assess efficacy in treating inflammatory conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume